![molecular formula C10H21IO2Si B12569086 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol CAS No. 179949-75-8](/img/structure/B12569086.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol
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Overview
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol is an organosilicon compound that features both an iodine atom and a silyl ether group. This compound is often used as a reagent in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, while the iodine atom offers a site for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol under basic conditions. The iodination step can be achieved using sodium iodide in acetonitrile at elevated temperatures. Here is a general synthetic route:
Protection of the Alcohol Group: The alcohol is reacted with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride to form the silyl ether.
Iodination: The protected alcohol is then reacted with sodium iodide in acetonitrile at 55°C for 16-18 hours to introduce the iodine atom
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and synthesis rather than large-scale manufacturing. the methods used in laboratory synthesis can be scaled up with appropriate adjustments to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the double bond and the hydroxyl group.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Sodium iodide in acetonitrile.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF (Dimethylformamide).
Major Products
Substitution: Various substituted buten-1-ol derivatives.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or alkanes.
Coupling: Coupled products with aryl or vinyl groups.
Scientific Research Applications
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol is used in various scientific research applications:
Organic Synthesis: As a reagent for introducing silyl ether and iodine functionalities.
Medicinal Chemistry: In the synthesis of complex molecules and potential drug candidates.
Material Science: As a building block for the synthesis of novel materials with unique properties.
Biological Studies: In the preparation of biologically active molecules and probes.
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol depends on the specific reaction it is involved in. Generally, the tert-butyl(dimethyl)silyl group provides steric protection and stability, while the iodine atom acts as a leaving group in substitution reactions or a coupling partner in palladium-catalyzed reactions. The molecular targets and pathways involved are specific to the reaction conditions and the desired products.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyloxy)acetaldehyde: Used in aldol reactions and as a reagent in organic synthesis.
tert-Butyldimethylsilanol: Used as a silylating agent and in the preparation of chiral ether derivatives.
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol is unique due to the combination of the silyl ether and iodine functionalities, which provide both steric protection and a reactive site for further functionalization. This makes it a versatile reagent in organic synthesis, particularly in the preparation of complex molecules.
Properties
CAS No. |
179949-75-8 |
---|---|
Molecular Formula |
C10H21IO2Si |
Molecular Weight |
328.26 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-iodobut-2-en-1-ol |
InChI |
InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-8-9(11)6-7-12/h6,12H,7-8H2,1-5H3 |
InChI Key |
PRQIDCFPERAKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=CCO)I |
Origin of Product |
United States |
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